molecular formula C6H7FO2 B1367340 2-Fluorohex-5-ynoic acid

2-Fluorohex-5-ynoic acid

Cat. No. B1367340
M. Wt: 130.12 g/mol
InChI Key: SHYKYPAJOVBVHR-UHFFFAOYSA-N
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Patent
US04345084

Procedure details

A mixture of 2-[(methylsulfonyl)oxy]-5-hexynenitrile (7.7 g, 41.1 mmol) and dry potassium fluoride (3.57 g, 61.4 mmol) in 10 ml of dry diethylene glycol was heated with vigorous stirring, at 135° C. under argon for 2 h. The resulting black reaction mixture was taken into 50 ml of water and extracted with ether (3×25 ml). The combined ether extracts were washed with water and then treated with a solution of potassium hydroxide (2.3 g, 61.4 mmol) in 15 ml of water. The resulting mixture was heated with stirring, at 65° C. (bath) for 2.0 h. The ether was distilled off at one atmosphere, and the aqueous solution was cooled to about 25° C., diluted with 50 ml of ice-water, and extracted with ether (3×50 ml). The ether extracts were combined and extracted with 2×50 ml in NaOH solution. The combined NaOH solution was cooled to 0° C. and then acidified to pH 2.5 with cold 3 N H2SO4 solution. The resulting acidic aqueous phase was extracted with three times ether. The ether extracts were combined, washed with water, and dried (MgSO4). Concentration of ether at 40° C./~±mm, and evaporative distillation of the resulting crude product at 130°/10 mmHg afforded 1.75 g (33% by weight yield) of 2-fluoro-5-hexynoic acid as a colorless liquid which solidified on cooling to a temperature of -10° C. to -20° C. as a white solid.
Name
2-[(methylsulfonyl)oxy]-5-hexynenitrile
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH:6]([CH2:9][CH2:10]C#C)[C:7]#N)(=O)=O.[F-:13].[K+].[OH-:15].[K+].C(O)CO[CH2:20][CH2:21][OH:22]>O>[F:13][CH:20]([CH2:7][CH2:6][C:9]#[CH:10])[C:21]([OH:22])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
2-[(methylsulfonyl)oxy]-5-hexynenitrile
Quantity
7.7 g
Type
reactant
Smiles
CS(=O)(=O)OC(C#N)CCC#C
Name
Quantity
3.57 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring, at 65° C. (bath) for 2.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×25 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off at one atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous solution was cooled to about 25° C.
ADDITION
Type
ADDITION
Details
diluted with 50 ml of ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 ml in NaOH solution
TEMPERATURE
Type
TEMPERATURE
Details
The combined NaOH solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting acidic aqueous phase was extracted with three times ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
at 40° C.
DISTILLATION
Type
DISTILLATION
Details
distillation of the resulting crude product at 130°/10 mmHg

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(=O)O)CCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.